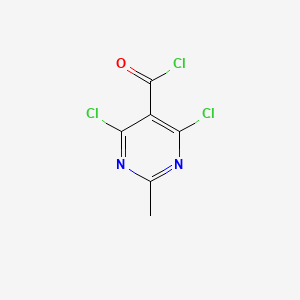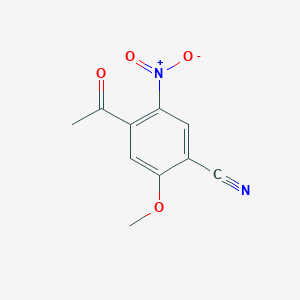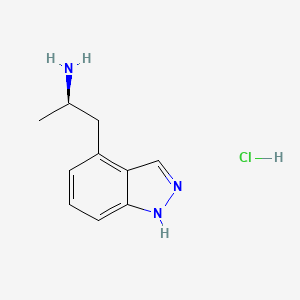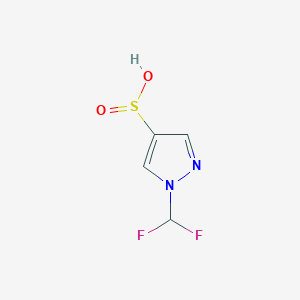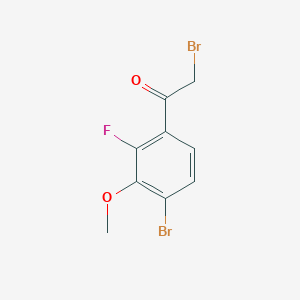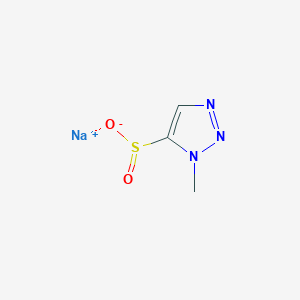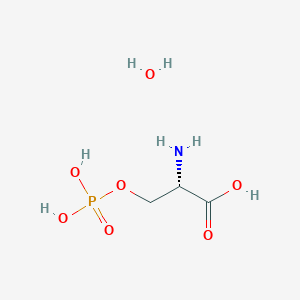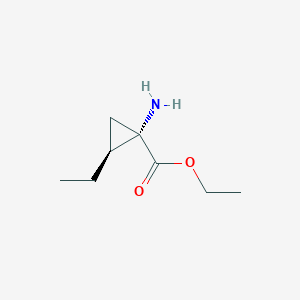
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry and pharmaceutical research This compound features a cyclopropane ring, which is known for its strained three-membered ring structure, making it a unique and reactive molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric cyclopropanation of alkenes using chiral catalysts. For instance, the reaction of ethyl diazoacetate with a chiral alkene in the presence of a rhodium catalyst can yield the desired cyclopropane derivative with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyclopropane ring can act as a reactive site, undergoing ring-opening reactions that can modulate its activity. The amino and ester groups can also participate in hydrogen bonding and other interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-Aminocyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains an amino group and a carboxylate group but with different substituents and ring structure .
Uniqueness
Ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate is unique due to its strained cyclopropane ring, which imparts distinct reactivity compared to larger ring systems
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
ethyl (1S,2S)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8-/m0/s1 |
Clave InChI |
CHAJAQRVAZTEPG-XPUUQOCRSA-N |
SMILES isomérico |
CC[C@H]1C[C@]1(C(=O)OCC)N |
SMILES canónico |
CCC1CC1(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)
